2,5-Dimethylthiophene 1-oxide
Description
Contextualization of Thiophene (B33073) 1-Oxides within Sulfur Heterocyclic Chemistry
Thiophene 1-oxides, also known as thiophene S-oxides, are derivatives of thiophene where the sulfur atom is oxidized to a sulfoxide (B87167) group. vulcanchem.com This structural modification significantly alters the electronic properties and reactivity of the parent thiophene ring. While thiophene is an aromatic compound, the introduction of the S=O group disrupts the delocalization of the sulfur atom's lone pair electrons, leading to a reduction in aromaticity. oup.comwikipedia.orgcolab.ws This disruption, however, does not render the molecule completely non-aromatic; thiophene 1-oxides retain a degree of aromatic character, which is a key aspect of their chemistry. colab.ws
The oxidation of the sulfur atom to a sulfoxide leads to a dramatic increase in the electron affinity of the molecule with only a minor change in its ionization potential. rsc.org This makes thiophene 1-oxides electron-deficient dienes, predisposing them to participate readily in cycloaddition reactions, particularly the Diels-Alder reaction. nih.govresearchgate.netresearchgate.net They can react with a variety of dienophiles, including those that are electron-rich, electron-neutral, and electron-deficient. nih.govresearchgate.netresearchgate.net This versatile reactivity makes them valuable intermediates in the synthesis of complex organic molecules.
In contrast, the fully oxidized thiophene 1,1-dioxides (sulfones) are non-aromatic and even more electron-deficient, which influences their reactivity in different ways. utexas.edu Thiophene 1,1-dioxides are generally more stable than the corresponding 1-oxides and are also used as dienes in Diels-Alder reactions. nih.govutexas.edu However, the presence of the sulfoxide group in thiophene 1-oxides imparts unique stereoselectivity to their cycloaddition reactions. nih.govresearchgate.netresearchgate.net
Historical Development and Challenges in the Synthesis of Stable Thiophene 1-Oxides
The synthesis of thiophene 1-oxides has historically been a challenging endeavor. oup.com Early attempts to oxidize thiophenes often resulted in the formation of the more stable thiophene 1,1-dioxides or led to the rapid dimerization of the reactive thiophene 1-oxide intermediate. researchgate.netresearchgate.net The parent, unsubstituted thiophene 1-oxide is highly unstable and readily undergoes a [4+2] cycloaddition with itself. oup.com
A significant breakthrough came with the understanding that the stability of thiophene 1-oxides could be enhanced by introducing bulky substituents at the 2- and 5-positions of the thiophene ring. oup.commdpi.com These bulky groups kinetically stabilize the molecule by sterically hindering the approach of another molecule for dimerization. In 1970, the first isolable monocyclic thiophene 1-oxides, 2,5-di-tert-butylthiophene (B157752) 1-oxide and 2,5-bis(1,1,3,3-tetramethylbutyl)thiophene 1-oxide, were synthesized, albeit in low yields. oup.comresearchgate.net
The development of new synthetic methodologies has further facilitated the preparation of stable thiophene 1-oxides. A common method involves the oxidation of the corresponding thiophene with reagents like meta-chloroperoxybenzoic acid (m-CPBA). oup.comoup.com The presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), during the oxidation has been found to be crucial for selectively stopping the oxidation at the S-oxide stage and preventing further oxidation to the S,S-dioxide. oup.comresearchgate.nettandfonline.com This approach has been successfully used to synthesize a variety of substituted thiophene 1-oxides, including those with silyl (B83357) groups. researchgate.nettandfonline.com
Despite these advances, the synthesis of stable, monosubstituted thiophene 1-oxides remained a significant challenge for a long time, highlighting the inherent reactivity of this class of compounds. oup.com
Unique Aspects of 2,5-Dimethylthiophene (B1293386) 1-oxide in Thiophene S-Oxide Research
2,5-Dimethylthiophene 1-oxide holds a special place in the study of thiophene S-oxides. While the methyl groups at the 2- and 5-positions provide some kinetic stability compared to the unsubstituted parent compound, it is still a reactive diene that readily participates in cycloaddition reactions. researchgate.netclockss.org This reactivity makes it a valuable tool for synthetic applications.
One of the most notable features of this compound is its utility in Diels-Alder reactions. It has been shown to react with various dienophiles, such as N-phenylmaleimide, to form cycloadducts. clockss.org These reactions are highly stereoselective, a characteristic feature of thiophene 1-oxide cycloadditions. nih.govcdnsciencepub.com The reaction of this compound with diphenyliodonium (B167342) triflate in the presence of N-phenylmaleimide and a copper catalyst, for instance, yields both 1:1 and 1:2 cycloadducts. clockss.org
Furthermore, this compound, generated in situ, has been used to functionalize fullerenes like C60 through cycloaddition reactions. researchgate.net This demonstrates its potential in materials science for the creation of novel carbon-rich structures. The study of its reactions provides valuable insights into the factors controlling π-facial selectivity in Diels-Alder reactions of substituted thiophene oxides. cdnsciencepub.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
127091-20-7 |
|---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2,5-dimethylthiophene 1-oxide |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-6(2)8(5)7/h3-4H,1-2H3 |
InChI Key |
FIIHFYFIZCGUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethylthiophene 1 Oxide
Oxidation of 2,5-Dimethylthiophene (B1293386) Precursors
The direct oxidation of 2,5-dimethylthiophene is the most common route to obtaining its 1-oxide derivative. This process requires a delicate balance of reaction conditions to favor the formation of the desired sulfoxide (B87167) over the thermodynamically more stable sulfone (S,S-dioxide). The choice of oxidant and the presence of catalytic agents are paramount in achieving this selectivity.
Peracid-Mediated Oxidations (e.g., m-Chloroperbenzoic Acid)
Peracids, particularly meta-chloroperbenzoic acid (m-CPBA), are widely employed for the oxidation of thiophenes. acs.orgnih.gov The reaction of 2,5-dimethylthiophene with m-CPBA can lead to the formation of 2,5-dimethylthiophene 1-oxide. However, in the absence of a controlling agent, the reaction tends to proceed to the more stable S,S-dioxide. mdpi.org The initial oxidation to the S-oxide increases the electron density on the sulfur atom, making it more susceptible to a second oxidation step. mdpi.org
The general reaction scheme for the m-CPBA oxidation of a thiophene (B33073) is as follows:
Thiophene + m-CPBA → Thiophene S-oxide + m-chlorobenzoic acid
Thiophene S-oxide + m-CPBA → Thiophene S,S-dioxide + m-chlorobenzoic acid
To selectively obtain the thiophene S-oxide, the reaction is typically carried out at low temperatures, such as -20°C, and in the presence of a Lewis acid. mdpi.org
Hydrogen Peroxide-Based Oxidations
Hydrogen peroxide (H₂O₂) serves as another key oxidant for the synthesis of thiophene S-oxides. The oxidation of 2,5-dihydrothiophene (B159602) with 30% H₂O₂ at low temperatures has been shown to yield the corresponding sulfoxide. chemicalbook.com For thiophenes, the oxidation with hydrogen peroxide can be stopped at the monoxide stage by the addition of a proton acid, such as trifluoroacetic acid. semanticscholar.org This method provides an alternative to peracid-mediated oxidations.
Role of Lewis Acids (e.g., Boron Trifluoride Etherate) in Reaction Control and Product Selectivity
The use of Lewis acids, most notably boron trifluoride etherate (BF₃·Et₂O), is a critical strategy for controlling the oxidation of thiophenes to their S-monoxides. mdpi.orgsemanticscholar.orgacs.org The Lewis acid is believed to have a dual function in the reaction. Firstly, it can activate the peracid, enhancing its oxidizing power. mdpi.orgsemanticscholar.org Secondly, and more importantly, it complexes with the newly formed thiophene S-oxide. mdpi.org This complexation decreases the electron density on the sulfur atom, thereby deactivating it towards further oxidation to the S,S-dioxide. mdpi.org This allows for the selective formation and isolation of the desired thiophene 1-oxide. The application of BF₃·Et₂O has been shown to significantly improve the yields of oxidative cycloaddition reactions of thiophenes, where the thiophene S-monoxide is a key intermediate. acs.org
| Catalyst | Oxidant | Temperature | Outcome |
| BF₃·Et₂O | m-CPBA | -20 °C | Selective formation of thiophene S-monoxide |
| None | m-CPBA | Room Temperature | Predominant formation of thiophene S,S-dioxide |
| Trifluoroacetic Acid | H₂O₂ | Not specified | Selective formation of thiophene S-monoxide |
Strategies for Selective Formation and Isolation of this compound
The selective formation of this compound is intrinsically linked to the controlled oxidation methodologies described above, particularly the use of Lewis acids like BF₃·Et₂O at low temperatures. mdpi.orgsemanticscholar.org Once the reaction is complete, the isolation and purification of the target compound are crucial. A typical workup procedure involves quenching the reaction mixture, for instance, by pouring it into a concentrated aqueous solution of sodium bicarbonate. mdpi.org Following the workup, purification is often achieved through column chromatography on silica (B1680970) gel. mdpi.org The stability of the isolated thiophene S-oxide is a significant factor, with some derivatives being stable for limited periods, allowing for their characterization and further use in synthetic applications. semanticscholar.org
Reactivity Profile and Reaction Mechanisms of 2,5 Dimethylthiophene 1 Oxide
Cycloaddition Reactions
2,5-Dimethylthiophene (B1293386) 1-oxide exhibits significant reactivity as a diene in cycloaddition reactions, a characteristic that stems from the disruption of the thiophene (B33073) ring's aromaticity upon oxidation of the sulfur atom. This renders the molecule more like a cyclic diene, poised to participate in reactions that re-establish a more stable electronic state.
As a cyclic diene, 2,5-dimethylthiophene 1-oxide readily undergoes [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, with a variety of dienophiles. researchgate.netresearchtrends.net These reactions are notable for their high stereoselectivity and the synthetic utility of the resulting bicyclic adducts. researchtrends.net The oxidation of the sulfur atom to a sulfoxide (B87167) reduces the electron density in the diene system, making it an electron-poor diene that reacts well with electron-rich, electron-neutral, and electron-poor dienophiles. researchgate.netscispace.com
The Diels-Alder reactivity of this compound has been extensively studied with various dienophiles. Often, the thiophene S-oxide is generated in situ by oxidizing 2,5-dimethylthiophene with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), and then trapped by the dienophile present in the reaction mixture. researchtrends.netresearchgate.net
Reactions with electron-poor dienophiles such as N-phenylmaleimide and maleic anhydride (B1165640) proceed efficiently. researchtrends.netscispace.com For instance, the reaction of this compound with N-phenylmaleimide yields the corresponding Diels-Alder adduct. clockss.orgnih.gov Similarly, 3,4-di-tert-butyl-2,5-dimethylthiophene 1-oxide reacts quantitatively with maleic anhydride to give the expected adduct. researchgate.net The use of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), has been shown to enhance the yields of these oxidative cycloadditions considerably, allowing a broader range of dienophiles to be used successfully. acs.org
| Diene | Dienophile | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound (generated in situ) | N-Phenylmaleimide | m-CPBA | Endo cycloadduct | nih.gov |
| 3,4-Di-tert-butyl-2,5-dimethylthiophene 1-oxide | Maleic Anhydride | - | Diels-Alder adduct | researchgate.net |
| This compound (generated in situ) | Various Maleimides | m-CPBA, BF₃·Et₂O | Syn cycloadducts in enhanced yields | researchtrends.netacs.org |
A defining feature of the Diels-Alder reactions of this compound is their high degree of π-facial selectivity and diastereochemical control. The cycloaddition occurs almost exclusively on the syn face of the diene, with the dienophile approaching from the same side as the sulfoxide oxygen. researchgate.netnih.gov
This pronounced syn-selectivity is attributed to a combination of electronic and steric factors. nih.govsci-hub.se Computational studies using Density Functional Theory (DFT) reveal that the ground state of thiophene 1-oxide is pre-distorted into an envelope geometry that more closely resembles the geometry of the syn transition state, lowering its activation energy compared to the anti pathway. nih.gov This pre-distortion helps to reduce the destabilizing effect of hyperconjugative antiaromaticity in the 4π electron system of the diene. nih.gov
The stereochemistry is also explained by the Cieplak effect, where the dienophile approaches anti to the best sigma-donating bond at the stereocenter. researchtrends.netsci-hub.se In this case, the lone-pair electron orbital on sulfur is a better donor than the orbitals on the sulfoxide oxygen, directing the dienophile to the syn face relative to the S-O bond. scispace.com Furthermore, the thermodynamic preference for the syn adduct is reinforced by a stabilizing πCC—σ*SO interaction in the syn product and a destabilizing n—π repulsive interaction in the anti adduct. nih.gov
The primary products of the Diels-Alder reaction are 7-thiabicyclo[2.2.1]heptene 1-oxide derivatives. researchtrends.net These adducts are versatile synthetic intermediates that can be converted into a range of other functionalized molecules. semanticscholar.org
Key transformations include:
Aromatization: The sulfoxy bridge can be extruded to yield substituted arenes. This can be achieved through several methods, including pyrolysis, photolysis, or oxidation with potassium permanganate (B83412) (KMnO₄) under phase-transfer conditions. researchtrends.netsemanticscholar.org
Reduction to Cyclohexadienes: Treatment of the adducts with tributyltin hydride results in the formation of substituted cyclohexadienes. researchtrends.netsemanticscholar.org
Deoxygenation of the Sulfoxy Bridge: The sulfoxide can be deoxygenated to the corresponding thioether-bridged compound (a 7-thiabicyclo[2.2.1]heptene) using reagents like phosphorus tribromide (PBr₃). researchtrends.netsemanticscholar.org
Oxidative Extrusion: Oxidation of the sulfinyl group to a sulfone, followed by thermal extrusion of sulfur dioxide (SO₂), also leads to aromatized products, such as substituted cyclohexadiene-dicarboxylic acid anhydrides. researchgate.net
| Transformation Type | Reagent/Condition | Product Class | Reference |
|---|---|---|---|
| Aromatization (SO Extrusion) | Pyrolysis, Photolysis, or KMnO₄ | Substituted Arenes | researchtrends.netsemanticscholar.org |
| Reduction | Tributyltin Hydride (Bu₃SnH) | Substituted Cyclohexadienes | researchtrends.netsemanticscholar.org |
| Deoxygenation | Phosphorus Tribromide (PBr₃) | 7-Thiabicyclo[2.2.1]heptenes | researchtrends.netsemanticscholar.org |
| Oxidative Extrusion | 1. Oxidation (e.g., m-CPBA) 2. Thermal SO₂ Extrusion | Substituted Cyclohexadienes/Arenes | researchgate.net |
In the absence of a suitable dienophile, this compound is prone to self-dimerization. acs.orgsemanticscholar.org When 2,5-dimethylthiophene is oxidized, and no trapping agent is present, multiple dimeric products can be formed. acs.org These dimerization reactions proceed via [4+2] cycloadditions where one molecule of the thiophene S-oxide acts as the diene and another acts as the dienophile. researchgate.net The formation of these dimers highlights the high reactivity of the thiophene S-oxide system. researchtrends.net
Diels-Alder Reactivity as a Diene Component
Photochemical Transformations
The photochemical behavior of this compound and related alkylated thiophene S-oxides is complex and highly dependent on the substitution pattern and reaction conditions. mdpi.orgmdpi.org Upon photoirradiation, a common reaction is deoxygenation to the parent thiophene. semanticscholar.org However, other transformations are also observed.
For this compound, photoirradiation can lead to the formation of hydroxymethylthiophene and bisthienylether. mdpi.org This suggests a mechanism possibly involving the release of an atomic oxygen species that then oxidizes the methyl groups. mdpi.org The reaction pathway can be influenced by the presence of water, which may participate in the formation of hydroxylated products. mdpi.org
In contrast, thiophene S-oxides with bulky substituents that hinder dimerization, such as 2,5-di-tert-butylthiophene (B157752) S-oxide, follow a different photochemical pathway, converting completely to the corresponding furan (B31954) derivative upon irradiation. mdpi.orgmdpi.org This indicates that steric factors can dictate the outcome of the photochemical reaction, potentially by inhibiting bimolecular processes and favoring intramolecular rearrangements. mdpi.org
Photo-Deoxygenation Processes and Mechanisms
The photochemical behavior of this compound is characterized by a primary deoxygenation process, reverting to 2,5-dimethylthiophene. semanticscholar.orgresearchgate.net This reaction is observed when solutions of the compound are exposed to daylight and occurs much more slowly in the dark. semanticscholar.org The mechanism of this photo-deoxygenation has been a subject of considerable discussion, with questions surrounding the nature of the extruded oxygen species. mdpi.org
One proposed mechanism involves a monomolecular process, where the photo-irradiated thiophene S-oxide releases a monoatomic oxygen species, O(3P). semanticscholar.org Another possibility that has been considered is the involvement of a bimolecular process. mdpi.org In this pathway, an excited thiophene S-oxide dimer is formed, which then leads to the molecular release of oxygen. mdpi.orgmdpi.org The observation that sterically demanding substituents at the C-2 and C-5 positions, such as tert-butyl groups, lead to different reaction products like furans, supports the idea that hindering dimer formation can alter the reaction pathway. mdpi.org
The nature of the substituent on the thiophene ring significantly influences the outcome of the photoreaction. semanticscholar.org For instance, while this compound primarily undergoes deoxygenation and rearrangement, 2,5-di-tert-butylthiophene S-oxide yields different products, suggesting steric hindrance plays a crucial role in directing the reaction mechanism. mdpi.orgmdpi.org Furthermore, the presence of additives can exclusively lead to deoxygenation. When the photoreaction is carried out in the presence of a reductant like an amine or thiophenol, the main product is the parent thiophene. semanticscholar.org
Formation of Rearrangement and Hydroxylated Products (e.g., hydroxymethylthiophene)
In addition to deoxygenation, the photoirradiation of this compound leads to the formation of rearrangement and hydroxylated products. mdpi.org Specifically, the formation of hydroxymethylthiophene and a bisthienylether has been reported. mdpi.org
The photoirradiation of 2- or 5-alkylated thiophene-S-oxides, such as this compound, can result in hydroxylated thiophenes. semanticscholar.org This hydroxylation is thought to occur at the methyl groups, though it is not definitively established whether this proceeds exclusively via oxygen transfer from the sulfur atom. mdpi.org Experiments conducted in both dried and non-dried deuterated chloroform (B151607) (CD2Cl2) showed slight differences in product distribution, with the thiophene also being isolated in the dried solvent. mdpi.org
One proposed pathway for the formation of these products involves intermediates like 2-methylene-2,5(5H)-dihydrothiophene-S-oxide or 2-methylene-2,3(3H)-dihydrothiophene-S-oxide, which are formed through a 1,3-H or 1,5-H shift. mdpi.org The presence of an external nucleophile, such as ethanol, can also influence the product distribution, leading to the formation of thienylmethylethylether as the main product. mdpi.org In contrast, cytochrome P450-mediated oxidation of some thiophene derivatives can lead to hydroxythiophene/thiolactone products through a mechanism involving the formation and rearrangement of arene oxides. nih.gov
Electrochemical Behavior of this compound Analogues
The electrochemical properties of thiophene S-oxides, including analogues of this compound, reveal that these compounds can be both oxidized and reduced at moderate potential values. electronicsandbooks.com This contrasts with thiophenes, which are easily oxidized but difficult to reduce, and thiophene S,S-dioxides, which are easily reduced but difficult to oxidize. electronicsandbooks.com
Oxidation Processes
The oxidation of thiophene S-oxides has been studied, and it is noted that functionalization from a thiophene to a thiophene S-oxide results in only a minor change in the ionization potential and oxidation potential. electronicsandbooks.com This indicates that the sulfur atom's oxidation state significantly influences the frontier orbital energies. electronicsandbooks.com In some cases, the electrochemical oxidation of thiophene derivatives can lead to the formation of conductive polymers. nih.gov For instance, electropolymerization can occur via coupling at the 2,5-positions of the thiophene unit. nih.gov However, for a compound like 2,5-dimethylthiophene, where both alpha-positions are blocked by methyl groups, polymerization would have to occur through the beta-positions, which is less common. core.ac.uk
Reduction Processes and Influence of Environmental Factors (e.g., pH, Proton Donors)
The reduction of thiophene S-oxides is significantly affected by environmental factors. For example, the electrochemical reduction of 3,4-dibromo-2,5-dimethylthiophene (B1641986) S-oxide in the presence of benzoic acid (a proton donor) has been documented. researchgate.net The functionalization of a thiophene to a thiophene S-oxide leads to a dramatic increase in electron affinity. electronicsandbooks.com This makes the S-oxide easier to reduce compared to the parent thiophene. electronicsandbooks.com The reduction potentials are moderate, indicating the accessibility of these reduction processes. electronicsandbooks.com The presence of proton donors can facilitate the reduction process, likely by protonating the sulfoxide oxygen, which would make the reduction more favorable.
Elucidation of Electron Transfer Mechanisms
The electron transfer mechanisms in the electrochemistry of thiophene S-oxides involve the frontier molecular orbitals. Theoretical calculations and experimental data show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their redox behavior. electronicsandbooks.com The oxidation process involves the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO. electronicsandbooks.com For thiophene S-oxides, the HOMO-LUMO gap is smaller than that of the parent thiophene, which is consistent with their ability to be both oxidized and reduced. electronicsandbooks.com The lone pairs of the oxygen atom in thiophene S-oxides are not involved in the HOMO-LUMO transition. electronicsandbooks.com The specific mechanism of electron transfer can be influenced by the substituents on the thiophene ring and the reaction conditions.
Stereochemical and Conformational Aspects of 2,5 Dimethylthiophene 1 Oxide
Pyramidal Inversion at the Sulfur Atom
The sulfur atom in 2,5-dimethylthiophene (B1293386) 1-oxide possesses a pyramidal configuration, which is a key characteristic of sulfoxides. oup.comwikipedia.org This geometry means the sulfur atom and its three substituents (the oxygen atom and the two adjacent carbon atoms of the thiophene (B33073) ring) are not in the same plane. A significant consequence of this pyramidal arrangement is the phenomenon of pyramidal inversion, also known as umbrella inversion. wikipedia.org This process involves the sulfur atom and its substituents oscillating through a planar transition state, effectively turning the molecule "inside out". wikipedia.org
This dynamic process is fundamental to understanding the molecule's conformational behavior. The rate of this inversion is determined by the energy barrier between the pyramidal ground state and the planar transition state. wikipedia.org For thiophene 1-oxides, this barrier is notably lower than that of common acyclic sulfoxides. This reduction is attributed to the aromatic stabilization of the planar transition state, which possesses a delocalized π-electron system. oup.comresearchgate.net
The energy barrier for pyramidal inversion in sulfoxides can be determined through various experimental techniques, such as dynamic nuclear magnetic resonance (NMR) spectroscopy, and by computational methods. oup.comnih.gov For 2,5-dimethylthiophene 1-oxide, the inversion barrier has been estimated using semi-empirical calculations.
A CNDO/2 semi-empirical calculation estimated the barrier to pyramidal inversion for this compound to be 13.3 kcal/mol. oup.com This value falls within the generally predicted range of 11-14 kcal/mol for monocyclic thiophene sulfoxides. researchgate.net This is significantly lower than the inversion barriers for typical configurationally stable alkyl aryl sulfoxides, which are greater than 23.0 kcal/mol. researchgate.net The lower barrier in thiophene 1-oxides is a direct result of the aromatic stabilization in the planar transition state required for inversion. researchgate.net
| Compound | Method of Determination | Inversion Barrier (ΔG‡ in kcal/mol) | Reference |
|---|---|---|---|
| This compound | CNDO/2 Semi-empirical Calculation | 13.3 | oup.com |
| Monocyclic Thiophene Sulfoxides (general) | Predicted Range | 11-14 | researchgate.net |
The pyramidal geometry of the sulfur atom in this compound makes it a stereocenter, rendering the molecule chiral. oup.comwikipedia.org As a result, this compound can exist as a pair of enantiomers.
However, the relatively low energy barrier to pyramidal inversion has a profound impact on the stability of these enantiomers. The barrier of 11-14 kcal/mol is insufficient to prevent rapid interconversion between the two enantiomeric forms at room temperature. oup.comresearchgate.net This rapid racemization means that even if one enantiomer could be isolated, it would quickly convert into an equal mixture of both, a racemic mixture. wikipedia.org This is consistent with observations that attempts to separate the enantiomers of a structurally related thiophene 1-oxide were unsuccessful due to the chirality at the sulfur atom being readily inverted. oup.com Therefore, while this compound is technically a chiral molecule, it is not optically stable under normal conditions, and its enantiomers cannot be resolved because of the low barrier to pyramidal inversion. wikipedia.orgresearchgate.net
Computational and Theoretical Investigations of 2,5 Dimethylthiophene 1 Oxide
Quantum Chemical Calculation Methodologies
A variety of quantum chemical calculation methodologies have been employed to investigate 2,5-Dimethylthiophene (B1293386) 1-oxide, ranging from less computationally demanding semi-empirical methods to more rigorous ab initio and density functional theory calculations.
Semi-Empirical Approaches (e.g., CNDO/2, AM1)
Semi-empirical methods, which are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data, have been utilized to study 2,5-Dimethylthiophene 1-oxide. wikipedia.org These methods, such as Complete Neglect of Differential Overlap (CNDO/2) and Austin Model 1 (AM1), offer a computationally efficient way to explore molecular properties. wikipedia.orguni-muenchen.de They simplify calculations by neglecting certain two-electron integrals and parameterizing the remaining ones to reproduce experimental data like heats of formation and geometries. wikipedia.orguni-muenchen.de For instance, an AM1 calculational study was conducted to analyze the Diels-Alder addition of maleic anhydride (B1165640) to 2,5-dimethylthiophene oxide, aiming to understand the factors that control π-facial selectivities and relative reactivities. mcmaster.ca While these methods are faster, their accuracy can be limited, especially for systems containing second-row elements like sulfur. uni-muenchen.de
Ab Initio and Density Functional Theory (DFT) Applications
More advanced and computationally intensive methods like ab initio and Density Functional Theory (DFT) have been instrumental in providing a more accurate description of this compound. scispace.comresearchgate.net Ab initio methods perform calculations from first principles without empirical parameters, while DFT methods calculate the electronic structure based on the electron density. mdpi.comuniv-biskra.dz
DFT studies, often using functionals like B3LYP, have been employed to investigate the electronic properties and reactivity of thiophene (B33073) S-oxides, including the 2,5-dimethyl derivative. scispace.comresearchgate.netmdpi.com These calculations have been used to determine structural parameters, analyze frontier molecular orbitals (HOMO and LUMO), and predict the outcomes of chemical reactions. scispace.commdpi.com For example, DFT calculations have been used to model transition states and charge distributions in thiophene derivatives to predict their reactivity in reactions like Suzuki coupling and nucleophilic aromatic substitution. The results from these high-level calculations are generally in good agreement with experimental observations. acs.org
Prediction of Reactivity and Selectivity (e.g., Diels-Alder)
Computational methods have been particularly valuable in predicting the reactivity and selectivity of this compound in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netacs.org Thiophene S-oxides are known to be effective dienes in [4+2] cycloaddition reactions. researchgate.net
Theoretical studies have shown that the π-facial stereoselectivity in the Diels-Alder reactions of 2,5-dimethylthiophene oxide can be rationalized using models like the Cieplak model and distortion-interaction analysis. acs.org Computational analysis of the Diels-Alder reaction between 2,5-dimethylthiophene oxide and various dienophiles has been performed to understand the factors governing the observed selectivities. mcmaster.caacs.org For instance, an AM1 calculational study investigated the Diels-Alder reaction with maleic anhydride to determine the controlling factors for π-facial selectivity. mcmaster.ca Furthermore, DFT calculations have been used to study the electronic properties of thiophene S-oxides to predict their reactivity as dienophiles in Diels-Alder reactions. scispace.comresearchgate.net These studies analyze the frontier molecular orbital energies to predict the most favorable interactions and, consequently, the reaction outcomes. scispace.comresearchgate.net
Mechanistic Insights from Computational Modeling
Computational modeling has provided crucial mechanistic insights into the reactions involving this compound. scispace.comacs.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and understand the underlying electronic factors that drive the reaction.
For example, DFT computations have been used to elucidate the mechanism of dimerization of thiophene S-oxides. colab.ws These calculations can identify the transition state structures and determine the activation energies for different possible pathways, thus revealing the most likely mechanism. acs.org In the context of Diels-Alder reactions, distortion-interaction analysis performed at the DFT level can rationalize the formation of specific stereoisomers by evaluating the distortion energies of the diene and dienophile and their interaction energies in the transition state. acs.org These computational approaches have also been used to understand the unexpected reactions of coordinated 2,5-dimethylthiophene. acs.org
Electronic Structure and Frontier Molecular Orbital Theory
The electronic structure of this compound has been extensively studied using computational methods, with a particular focus on Frontier Molecular Orbital (FMO) theory. scispace.comresearchgate.netwikipedia.org FMO theory explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org
DFT calculations have been used to determine the energies and compositions of the HOMO and LUMO of this compound and related compounds. scispace.comresearchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com For this compound, which has electron-donating methyl groups, the nucleophilicity is increased. scispace.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. scispace.com In the context of Diels-Alder reactions, the reactivity is dependent on the energy separation between the HOMO of the diene and the LUMO of the dienophile. scispace.comresearchgate.net Computational studies have calculated these FMO energies to predict the favorability of various cycloaddition reactions. scispace.comresearchgate.net
Table of Calculated Molecular Properties for Thiophene Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| 2,5-dimethylthiophene S-oxide | Lower | Higher | Lower |
| 3,4-dimethylthiophene S-oxide | Higher | Lower | Higher |
This table presents a qualitative comparison based on DFT studies, where 2,5-dimethylthiophene S-oxide showed higher stability compared to its 3,4-isomer. scispace.comresearchgate.net
Applications of Thiophene 1 Oxide Chemistry in Synthetic Organic Chemistry
2,5-Dimethylthiophene (B1293386) 1-oxide as a Building Block in Complex Molecule Synthesis
The controlled reactivity of 2,5-dimethylthiophene 1-oxide makes it an effective starting point for the synthesis of intricate and larger molecules. semanticscholar.org Its utility as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, allows for the creation of complex scaffolds in a predictable manner. researchgate.net This approach has been successfully applied to the synthesis of specialized macrocycles and functionalized fullerenes.
One notable application is in the construction of cyclophanes and crown ethers. semanticscholar.orgresearchgate.net These large cyclic molecules are synthesized through a one-pot oxidation-cycloaddition reaction sequence where the thiophene (B33073) precursor is transformed into the reactive 1-oxide intermediate in situ, which then reacts with a suitable dienophile. semanticscholar.org This method provides a mild, room-temperature route to these complex structures. semanticscholar.org
Another significant example is the functionalization of buckminsterfullerene (B74262) (C₆₀). Researchers have demonstrated that this compound, generated in situ, can undergo a cycloaddition reaction with C₆₀. researchgate.net This reaction highlights the capability of this thiophene oxide to participate in creating novel and complex carbon-rich structures.
The versatility of this compound and its derivatives as building blocks is summarized in the table below, showcasing their role in forming larger, more complex chemical entities from thienyl precursors.
| Precursor Class | Target Complex Molecule | Key Reaction Type | Reference |
| Thiopheno Crown Ethers | Functionalized Crown Ethers | Oxidative Cycloaddition | semanticscholar.org |
| Orthothiophenophanes | Functionalized Cyclophanes | Oxidative Cycloaddition | semanticscholar.orgclockss.org |
| 2,5-Dimethylthiophene | C₆₀ Adduct | in situ Cycloaddition | researchgate.net |
| Thienyl Amino Acids | Phenyl-substituted Amino Acids | Oxidative Cycloaddition | semanticscholar.org |
Utility in the Construction of Functionalized Aromatic and Alicyclic Systems
The primary utility of this compound in synthesis stems from its role as a cyclic diene in Diels-Alder reactions. semanticscholar.orgmdpi.org This reactivity provides a powerful two-step pathway to construct both functionalized alicyclic and aromatic ring systems. semanticscholar.orgresearchtrends.net
Construction of Alicyclic Systems The initial step involves a [4+2] cycloaddition reaction between this compound and an alkene-based dienophile. mdpi.org This reaction produces a bridged bicyclic adduct known as a 7-thiabicyclo[2.2.1]heptene S-oxide, which is a stable, non-aromatic alicyclic system. semanticscholar.orgmdpi.org These cycloaddition reactions often proceed at room temperature with high stereoselectivity. semanticscholar.orgresearchgate.net The reaction of this compound with various dienophiles has been documented. clockss.orgcdnsciencepub.com
Construction of Aromatic Systems The alicyclic 7-thiabicyclo[2.2.1]heptene S-oxide intermediates are themselves versatile and can be converted into highly substituted aromatic compounds. semanticscholar.orgresearchtrends.net This is achieved through the extrusion, or removal, of the sulfoxy bridge (-SO-). semanticscholar.org This extrusion can be accomplished through several methods, including thermal, photochemical, or oxidative techniques, to yield a multi-functionalized benzene (B151609) derivative. semanticscholar.orgclockss.orgscispace.com This cycloaddition-extrusion sequence represents a powerful method for transforming simple thiophenes into complex aromatic systems under mild conditions. semanticscholar.orgresearchtrends.net
The table below details examples of Diels-Alder reactions involving thiophene 1-oxides, leading to the formation of these key alicyclic intermediates.
| Thiophene 1-Oxide | Dienophile | Alicyclic Product Type | Reference |
| This compound | N-phenylmaleimide | 7-thiabicyclo[2.2.1]heptene S-oxide adduct | clockss.orgscispace.com |
| 3,4-Di-tert-butyl-2,5-dimethylthiophene 1-oxide | Maleic anhydride (B1165640) | 7-thiabicyclo[2.2.1]heptene S-oxide adduct | researchgate.net |
| 2,5-Di-tert-butylthiophene (B157752) S-oxide | p-Naphthoquinone | 7-thiabicyclo[2.2.1]heptene S-oxide adduct | scispace.com |
Development of Novel Reaction Sequences based on Thiophene 1-oxide Reactivity
The unique chemical nature of this compound has led to the development of new reaction sequences beyond its use in cycloadditions. The photochemistry of this compound is particularly noteworthy, offering pathways to different classes of products depending on the reaction conditions. semanticscholar.orgmdpi.org
Upon photoirradiation, this compound can undergo rearrangement to yield hydroxylated thiophenes, such as hydroxymethylthiophene, and other products like bisthienylether. mdpi.org This reaction suggests a pathway involving the transfer of the oxygen atom from the sulfur to a methyl group. mdpi.org
Conversely, the photochemical reaction can be directed towards simple deoxygenation. semanticscholar.org In the presence of a reducing agent, such as an amine or thiophenol, photoirradiation leads to the exclusive formation of the parent 2,5-dimethylthiophene. semanticscholar.org This controlled deoxygenation provides a method to revert the oxide back to its thiophene precursor.
Furthermore, the development of one-pot oxidation-cycloaddition procedures represents a significant methodological advance. semanticscholar.orgscispace.com In this sequence, the thiophene is oxidized to the reactive this compound intermediate, which is immediately trapped by a dienophile present in the reaction mixture. scispace.com This approach improves efficiency by avoiding the isolation of the often-unstable thiophene 1-oxide and maintaining a low concentration of the reactive diene throughout the reaction. scispace.com These distinct photochemical and one-pot strategies showcase how the specific reactivity of this compound has been harnessed to create novel and efficient synthetic transformations.
| Reaction Type | Conditions | Major Product(s) | Key Feature | Reference |
| Photochemical Rearrangement | Photoirradiation (>320 nm) in CD₂Cl₂ | Hydroxymethylthiophene, Bisthienylether | Oxygen atom transfer | mdpi.org |
| Photochemical Deoxygenation | Photoirradiation in the presence of an amine or thiophenol | 2,5-Dimethylthiophene | Selective removal of oxygen | semanticscholar.org |
| One-pot Oxidation-Cycloaddition | m-CPBA, Dienophile, Room Temperature | Functionalized Aromatic or Alicyclic System | High efficiency, avoids isolation of intermediate | semanticscholar.orgscispace.com |
Advanced Research Directions and Future Outlook for 2,5 Dimethylthiophene 1 Oxide
Exploration of Catalytic Applications and Ligand Design for Thiophene (B33073) 1-oxides
Thiophene 1-oxides, including the 2,5-dimethyl derivative, are gaining attention as versatile ligands in catalysis. Their unique electronic structure, combining a degree of aromaticity with the electron-withdrawing nature of the sulfoxide (B87167) group, makes them intriguing candidates for coordinating with transition metals.
Recent studies have shown that thiophene-S-oxide ligands can form stable complexes with metals like nickel. semanticscholar.org For instance, tetraphenyl thiophene-S-oxide has been successfully used to create a bench-stable 18-electron nickel(0) complex, which has shown promise as a pre-catalyst in various chemical transformations. semanticscholar.org This opens the door for designing and synthesizing a new class of catalysts based on substituted thiophene 1-oxides. The electronic properties of these ligands can be fine-tuned by altering the substituents on the thiophene ring, potentially influencing the catalytic activity and selectivity of the metal center. semanticscholar.org
The design of chiral thiophene-based ligands is another promising avenue. For example, novel chiral bithiophene-based phosphine (B1218219) oxides have been synthesized and used as Lewis base organocatalysts in stereoselective reactions. iss.it These catalysts have demonstrated high efficiency in promoting reactions like the allylation of aldehydes and direct aldol (B89426) reactions. iss.it Building on this, the development of chiral 2,5-dimethylthiophene (B1293386) 1-oxide-based ligands could lead to new asymmetric catalytic systems.
Furthermore, the use of Lewis acids can significantly enhance the reactivity of thiophene 1-oxides in cycloaddition reactions. acs.orgresearchgate.net The addition of BF₃·Et₂O has been shown to improve the yields and expand the scope of dienophiles that can react with in situ generated thiophene S-monoxides. acs.org This catalytic approach allows for the synthesis of complex molecular architectures from simple thiophenes. acs.org
Future research in this area will likely focus on:
Systematic Ligand Development: Synthesizing a library of 2,5-dimethylthiophene 1-oxide derivatives with varied electronic and steric properties to probe their effectiveness as ligands in a range of catalytic reactions.
Asymmetric Catalysis: Designing and applying chiral thiophene 1-oxide ligands for enantioselective transformations.
Mechanistic Studies: Investigating the coordination chemistry and reaction mechanisms of thiophene 1-oxide-metal complexes to better understand and optimize their catalytic performance.
Polymerization Catalysis: Exploring the potential of imine thiophene-ligated metal complexes for ethylene (B1197577) polymerization, as has been demonstrated with other thiophene derivatives. tandfonline.com
Development of Greener Synthetic Pathways for this compound
The conventional synthesis of thiophene 1-oxides often involves the use of oxidizing agents like meta-chloroperbenzoic acid (m-CPBA), which can generate significant waste. researchgate.netoup.com The development of more environmentally friendly and sustainable synthetic methods is a key area of future research.
One promising approach is the use of hydrogen peroxide (H₂O₂) as a green oxidant. H₂O₂ is readily available, and its only byproduct is water. Research has shown that thiophene derivatives can be efficiently oxidized with H₂O₂ using heterogeneous catalysts like titanium-containing zeolites (e.g., Ti-Beta). mdpi.com Specifically, the oxidation of 2,5-dimethylthiophene with H₂O₂ over a Ti-Beta catalyst has been studied. mdpi.com Further optimization of such catalytic systems could lead to a highly efficient and green synthesis of this compound. The development of the HPPO (Hydrogen Peroxide to Propylene Oxide) process demonstrates the industrial viability of using H₂O₂ in large-scale oxidation reactions. researchgate.net
Alternative green synthetic strategies could involve:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. impactfactor.org
Ultrasound Irradiation: Sonication is another energy-efficient method that can promote chemical reactions. impactfactor.orgmdpi.com
Use of Ionic Liquids: These non-volatile solvents can act as both the solvent and catalyst, and can often be recycled, reducing waste. mdpi.com
Photochemical Methods: Visible-light-promoted synthesis offers a sustainable alternative to traditional methods, minimizing byproducts.
The table below compares some key aspects of conventional versus greener synthetic approaches.
| Feature | Conventional Methods (e.g., m-CPBA) | Greener Alternatives (e.g., H₂O₂/Catalyst, Microwaves) |
| Oxidant | Often stoichiometric, halogenated peroxy acids | Catalytic amounts of reagents, H₂O₂ (byproduct is water) |
| Solvents | Often chlorinated solvents | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Typically prolonged heating | Reduced reaction times via microwaves or ultrasound |
| Waste Generation | Can produce significant organic and inorganic waste | Minimized waste, potential for catalyst recycling |
Future efforts will likely concentrate on combining these green chemistry principles to develop a truly sustainable and scalable process for the production of this compound and other thiophene S-oxides.
Harnessing Photochemical and Electrochemical Properties for Controlled Chemical Transformations
The unique electronic structure of this compound imparts it with interesting photochemical and electrochemical properties that are ripe for exploration. Thiophene derivatives, in general, are known for their unique photophysical and photochemical characteristics, which have led to their use in materials science and photodynamic therapy. mdpi.com
Photochemical Properties: Thiophene S-oxides can undergo photochemical reactions, such as deoxygenation. tandfonline.com The study of the photochemistry of this compound could reveal novel light-induced transformations. For example, diarylethene compounds with a thiophene bridging unit have been synthesized and shown to exhibit photochromism, where the molecule reversibly changes its structure and absorption properties upon irradiation with light of different wavelengths. rsc.org Investigating whether this compound can be incorporated into such photoswitchable systems could lead to the development of new molecular devices and smart materials.
Electrochemical Properties: The electrochemical behavior of thiophene S-oxides is another area of active research. Studies on substituted thiophene-S-oxides have shown that they can be electrochemically reduced and oxidized. researchgate.netcore.ac.uk For instance, the electrochemical oxidation of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide has been investigated, revealing its redox behavior at different pH values. core.ac.uk The reduction potential of thiophene-S-oxides is influenced by the substituents on the thiophene ring. core.ac.uk
The anodic oxidation of 2,5-dimethylthiophene has also been studied, leading to various products depending on the reaction conditions. acs.org A deeper understanding of the electrochemical properties of this compound could enable its use in electrosynthesis, where chemical transformations are driven by an electric current. This can be a highly controlled and selective method for synthesis.
Future research in this domain could explore:
Photochromic Materials: Designing and synthesizing photochromic molecules incorporating the this compound moiety.
Electrosynthesis: Developing controlled electrochemical methods for the synthesis of new compounds starting from this compound.
Sensors: Investigating the potential of this compound as a component in electrochemical sensors, for example, in the detection of DNA damage. core.ac.uk
Organic Electronics: Exploring the electronic properties of oligomers and polymers derived from thiophene 1-oxides for applications in organic electronics. acs.org
The following table summarizes some of the potential applications based on the photochemical and electrochemical properties of this compound.
| Property | Potential Application | Research Direction |
| Photochemical | Molecular Switches, Data Storage | Synthesis of photochromic diarylethenes with this compound. |
| Electrochemical | Electrosynthesis, Sensors | Controlled potential electrolysis to generate novel products; incorporation into biosensor platforms. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,5-dimethylthiophene 1-oxide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via oxidation of 2,5-dimethylthiophene using peracids (e.g., mCPBA) under controlled conditions. Key parameters include temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry to avoid over-oxidation to the sulfone. Structural confirmation requires NMR (to distinguish sulfoxide from sulfone) and X-ray crystallography for unambiguous assignment .
- Yield Optimization : Lower temperatures (0–5°C) minimize side reactions, while excess oxidant increases sulfone formation. Yields range from 45% to 98% depending on substituent effects and steric hindrance .
Q. How can researchers distinguish this compound from its sulfone derivative using spectroscopic techniques?
- Analytical Approach :
- ¹H NMR : The sulfoxide proton (S=O) deshields adjacent protons, causing downfield shifts (~0.5–1.0 ppm) compared to the parent thiophene. Sulfones exhibit further deshielding (~1.5–2.0 ppm) .
- X-ray Crystallography : Bond angles and lengths (e.g., S–O bond ~1.48 Å for sulfoxide vs. ~1.43 Å for sulfone) provide definitive structural evidence .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates sulfoxides from sulfones.
- Membrane Technology : Modified ZSM-5 zeolite membranes selectively adsorb thiophenic derivatives, achieving >90% purity in flow-through systems .
Advanced Research Questions
Q. Why does this compound exhibit unexpected reactivity in micellar cross-coupling reactions?
- Mechanistic Insight : Steric hindrance from methyl groups at the 2- and 5-positions blocks electrophilic substitution pathways. Computational studies (DFT) suggest reduced aromaticity in the sulfoxide form (HOMA index ~0.45 vs. ~0.75 for thiophene), destabilizing transition states. Experimental data show no product formation under Pd-catalyzed conditions, contrasting with unsubstituted thiophene (74% yield) .
Q. How do transition metal complexes interact with this compound during hydrodesulfurization (HDS)?
- Catalytic Behavior : Cp*Ir complexes facilitate β-H elimination pathways via η²-coordination to the sulfoxide oxygen, leading to C–S bond cleavage. This contrasts with α-selectivity observed in thermal HDS. Ruthenium clusters exhibit lower activity due to steric clashes with methyl groups .
Q. What explains contradictory data on the stability of this compound in dimerization studies?
- Data Reconciliation : Under acidic conditions, the sulfoxide dimerizes via S–O···S interactions, forming a 1,2-dithiin derivative (73% yield). However, in polar aprotic solvents (e.g., DMSO), steric strain from methyl groups inhibits dimerization. Discrepancies in literature yields (~10% vs. ~73%) arise from solvent choice and reaction time .
Q. How does the electronic structure of this compound influence its aromaticity compared to the parent thiophene?
- Computational Analysis : NICS (Nucleus-Independent Chemical Shift) calculations reveal reduced aromaticity (NICS(1) = −5.2 ppm) due to electron-withdrawing S=O groups. X-ray data show decreased planarity (torsional angle ~8°), further diminishing conjugation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
